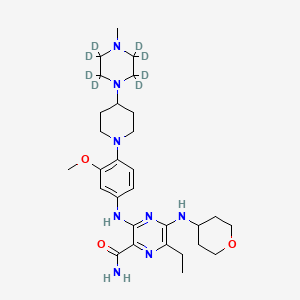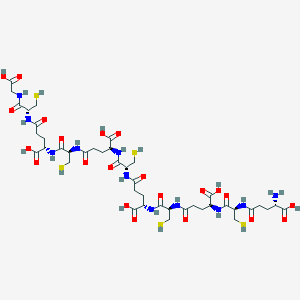
Phytochelatin 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochelatin 5 is a member of the phytochelatin family, which are oligomers of glutathione. These compounds are produced by the enzyme phytochelatin synthase and are found in plants, fungi, nematodes, and various algae, including cyanobacteria . Phytochelatins play a crucial role in heavy metal detoxification by acting as chelators, binding to heavy metals, and facilitating their sequestration in vacuoles .
Preparation Methods
Phytochelatin 5 is synthesized non-translationally by the enzyme phytochelatin synthase through a transpeptidation reaction involving glutathione . The enzyme catalyzes the formation of phytochelatins by transferring the γ-glutamylcysteine moiety from one glutathione molecule to another, forming a peptide chain. This process can be carried out in vitro using purified phytochelatin synthase and glutathione under controlled conditions .
These organisms could be harvested, and the phytochelatins extracted and purified for various applications .
Chemical Reactions Analysis
Phytochelatin 5 undergoes several types of chemical reactions, primarily related to its role in heavy metal detoxification:
Oxidation and Reduction: The thiol groups in this compound can undergo oxidation and reduction reactions, which are essential for maintaining its metal-binding capacity.
Common reagents and conditions used in these reactions include metal salts (e.g., cadmium chloride, lead nitrate) and reducing agents (e.g., dithiothreitol) under physiological pH and temperature . The major products formed from these reactions are metal-phytochelatin complexes that are less toxic and more easily sequestered by the organism .
Scientific Research Applications
Phytochelatin 5 has a wide range of scientific research applications:
Mechanism of Action
Phytochelatin 5 exerts its effects through the following mechanisms:
Metal Binding: It binds to heavy metals through its thiol groups, forming stable complexes.
Sequestration: The metal-phytochelatin complexes are transported into vacuoles, where the metals are stored away from the cytosol.
Detoxification: By binding and sequestering heavy metals, this compound reduces their toxicity and prevents damage to cellular components.
The molecular targets involved in this process include heavy metal ions and the proteins responsible for vacuolar transport .
Comparison with Similar Compounds
Phytochelatin 5 is unique among phytochelatins due to its specific chain length and metal-binding properties. Similar compounds include:
Phytochelatin 2: Shorter chain length, binds fewer metal ions.
Phytochelatin 3: Intermediate chain length, similar metal-binding properties.
Phytochelatin 4: Slightly shorter than this compound, with comparable metal-binding capacity.
This compound’s longer chain length allows it to bind more metal ions, making it particularly effective in environments with high metal concentrations .
Properties
Molecular Formula |
C42H65N11O22S5 |
|---|---|
Molecular Weight |
1236.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
JCWSCHOEZFIIAY-VPHKHLIQSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


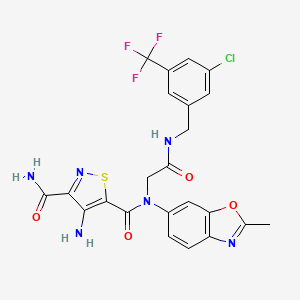

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
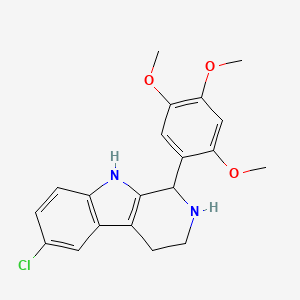
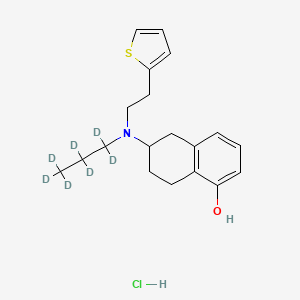
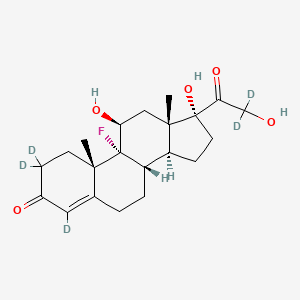
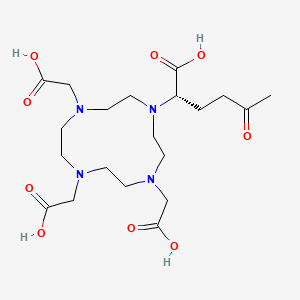
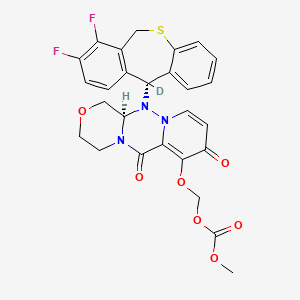
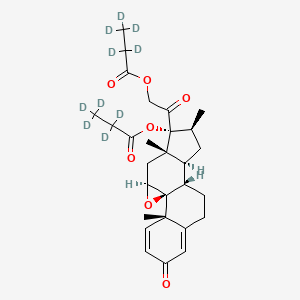
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


